(3,4-Dimethylphenyl)(phenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,4-dimethylphenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-11-8-9-14(10-12(11)2)15(16)13-6-4-3-5-7-13/h3-10,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAGXZRHDPERJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC=CC=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,4 Dimethylphenyl Phenyl Methanol
Conventional Synthetic Routes to (3,4-Dimethylphenyl)(phenyl)methanol
Conventional methods for preparing this compound are reliable and widely used in organic synthesis. They primarily involve the formation of the critical carbon-carbon bond between the two aryl rings or the reduction of a pre-existing diaryl ketone.
One of the most fundamental and versatile methods for constructing the this compound framework is through the nucleophilic addition of an organometallic reagent to a carbonyl compound. This approach allows for the direct formation of the carbon skeleton in a single step. The primary organometallic reagents used for this purpose are Grignard reagents and organolithium reagents. wikipedia.orgmasterorganicchemistry.com
There are two main pathways for this synthesis:
Addition of a phenyl organometallic reagent to 3,4-dimethylbenzaldehyde (B1206508): In this route, a nucleophilic phenyl group attacks the electrophilic carbonyl carbon of 3,4-dimethylbenzaldehyde. nih.gov
Addition of a 3,4-dimethylphenyl organometallic reagent to benzaldehyde (B42025): Conversely, a nucleophilic 3,4-dimethylphenyl group can be added to the carbonyl carbon of benzaldehyde.
Grignard Reaction: The Grignard reaction is a well-established method for forming carbon-carbon bonds. masterorganicchemistry.com It involves the reaction of an organomagnesium halide (Grignard reagent) with an aldehyde or ketone. cerritos.eduutdallas.edu For the synthesis of this compound, this would involve reacting phenylmagnesium bromide with 3,4-dimethylbenzaldehyde, or 3,4-dimethylphenylmagnesium bromide with benzaldehyde, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). cerritos.edu The reaction proceeds via a nucleophilic attack on the carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated during an aqueous acidic workup to yield the final alcohol product. utdallas.edumasterorganicchemistry.com
Organolithium Addition: Organolithium reagents are more reactive than their Grignard counterparts and are also excellent nucleophiles for addition to carbonyls. wikipedia.org The reaction of phenyllithium (B1222949) with 3,4-dimethylbenzaldehyde or (3,4-dimethylphenyl)lithium with benzaldehyde provides the corresponding lithium alkoxide, which upon acidic workup, gives this compound. masterorganicchemistry.com These reactions are typically performed at low temperatures to control the high reactivity of the organolithium reagent. wikipedia.org
Interactive Table 1: Nucleophilic Addition Reaction Pathways
| Pathway | Nucleophile | Electrophile (Carbonyl Precursor) | Solvent | Product |
|---|---|---|---|---|
| Grignard | Phenylmagnesium Bromide | 3,4-Dimethylbenzaldehyde | Diethyl Ether or THF | This compound |
| Grignard | (3,4-Dimethylphenyl)magnesium Bromide | Benzaldehyde | Diethyl Ether or THF | This compound |
| Organolithium | Phenyllithium | 3,4-Dimethylbenzaldehyde | Hexane/THF | This compound |
| Organolithium | (3,4-Dimethylphenyl)lithium | Benzaldehyde | Hexane/THF | This compound |
An alternative and equally common conventional route is the reduction of the corresponding diaryl ketone, 3,4-dimethylbenzophenone (B1346588) . sigmaaldrich.comnist.govtcichemicals.com This method is particularly useful when the ketone precursor is readily available. The reduction of the ketone's carbonyl group to a secondary alcohol is a fundamental transformation in organic synthesis.
Several reducing agents can be employed for this purpose:
Metal Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common reagents for this transformation. NaBH₄ is a milder, more selective reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol. LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or THF, followed by a careful workup procedure.
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction is often carried out under pressure and provides a "green" alternative to hydride reagents, as the only byproduct is water (if any). Transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) or formic acid instead of H₂ gas, is also a viable and often more convenient option. wikipedia.org
Interactive Table 2: Reduction of 3,4-Dimethylbenzophenone
| Reducing Agent | Solvent | Typical Conditions | Notes |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Room Temperature | Mild, selective, and easy to handle. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | 0°C to Room Temperature | Powerful, non-selective, reacts violently with protic solvents. |
| Hydrogen (H₂) with Pd/C | Ethanol/Ethyl Acetate | 1-50 atm H₂, Room Temperature | Clean reaction, requires specialized hydrogenation equipment. |
| Isopropanol with Ru or Ir catalyst | Isopropanol | Reflux | A common method for transfer hydrogenation. wikipedia.org |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer significant advantages in terms of efficiency, atom economy, and reduced waste. scispace.com While specific MCRs for the direct synthesis of this compound are not extensively documented, general strategies for diarylmethanol synthesis can be adapted. For instance, a novel three-component reaction has been developed for constructing diarylmethanol esters using a halobenzene, an ester, and N,N-dimethylformamide (DMF) under a Samarium/Copper-mediated system. nih.gov This one-pot strategy involves the direct functionalization of the halobenzene. nih.gov Applying this concept, one could envision a reaction involving 4-bromotoluene (B49008) (as a precursor to the 3,4-dimethylphenyl moiety, though this is a simplification), an appropriate phenyl-containing component, and a carbonyl source to assemble the target structure.
Stereoselective Synthesis of this compound Enantiomers
Enantiomerically pure diarylmethanols are critical structural motifs in many biologically active compounds and pharmaceutical agents. nih.govrsc.org Consequently, the development of stereoselective methods to synthesize a single enantiomer of this compound is of significant importance.
Asymmetric catalysis is the most elegant and efficient approach to producing enantiomerically enriched compounds, as a small amount of a chiral catalyst can generate a large quantity of a chiral product. The two primary catalytic strategies for synthesizing chiral diarylmethanols are the asymmetric addition of organometallic reagents to aldehydes and the asymmetric reduction of prochiral diaryl ketones. rsc.org
Asymmetric Aryl Addition to Aldehydes: This approach involves the addition of an organozinc or other organometallic reagent to an aldehyde in the presence of a chiral catalyst. acs.org For example, a (3,4-dimethylphenyl)zinc reagent could be added to benzaldehyde, or a phenylzinc reagent to 3,4-dimethylbenzaldehyde. The key to enantioselectivity is the chiral ligand that coordinates to the metal, creating a chiral environment that directs the nucleophilic attack to one face of the aldehyde carbonyl. High enantioselectivities (>90% ee) have been achieved for various diarylmethanols using this method. nih.govscispace.com
Asymmetric Reduction of Diaryl Ketones: This is a widely used and highly effective method. It involves the reduction of 3,4-dimethylbenzophenone using a reducing agent in the presence of a chiral catalyst. rsc.org
Catalytic Hydrogenation: Asymmetric hydrogenation using hydrogen gas with a chiral transition metal complex (e.g., Ruthenium- or Rhodium-based) is a powerful tool. Catalysts derived from chiral ligands like BINAP are known to be effective. wikipedia.org RuPHOX-Ru catalyzed asymmetric hydrogenation has been shown to produce chiral diarylmethanols with up to 99% yield and 99% enantiomeric excess (ee). researchgate.net
Asymmetric Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas by using hydrogen donors like isopropanol or formic acid. Chiral ruthenium, rhodium, or iridium complexes with chiral diamine or amino alcohol ligands are commonly used and can provide excellent enantioselectivity. wikipedia.org
CBS Reduction: The Corey-Bakshi-Shibata (CBS) reduction uses a chiral oxazaborolidine catalyst with a borane (B79455) source (BH₃). mdpi.com This system is highly effective for the enantioselective reduction of a wide range of ketones, including diaryl ketones. nih.govacs.org
The success of asymmetric catalysis hinges on the design and application of the chiral ligand. The ligand imparts its chirality to the catalytic complex, thereby controlling the stereochemical outcome of the reaction. pnas.org
Amino Alcohols and Derivatives: Chiral amino alcohols are precursors to many successful ligands. nih.gov For instance, γ-amino thiols have been used as catalysts for the asymmetric addition of arylzinc reagents to aldehydes, affording diarylmethanols with high enantioselectivities (95 to >99.5% ee). acs.orgfigshare.com
Oxazaborolidines: Derived from chiral amino alcohols, oxazaborolidine catalysts (as used in the CBS reduction) create a rigid, chiral environment around the borane reducing agent, leading to predictable and high levels of asymmetric induction. mdpi.comnih.gov The stereochemical outcome is dictated by the conformation of the ketone coordinating to the Lewis acidic boron atom within the catalyst complex. mdpi.com
Phosphine (B1218219) Ligands (e.g., BINAP, PHOX): Chiral phosphine ligands are cornerstones of asymmetric hydrogenation. Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) create C₂-symmetric catalysts with well-defined chiral pockets. More recently, non-symmetrical P,N-ligands like PHOX (phosphinooxazolines) have proven highly effective in a variety of metal-catalyzed reactions, including the hydrogenation of ketones. pnas.org The electronic and steric properties of these ligands can be fine-tuned to optimize selectivity for a specific substrate. pnas.org
Interactive Table 3: Examples of Chiral Ligands in Asymmetric Synthesis of Diarylmethanols
| Ligand Type | Reaction Type | Catalyst System Example | Reported Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Amino Alcohol | Aryl addition to aldehyde | Amino alcohol / Dialkylzinc | >90% | nih.govscispace.com |
| γ-Amino Thiol | Aryl addition to aldehyde | γ-Amino Thiol / Arylzinc | 95 to >99.5% | acs.orgfigshare.com |
| Oxazaborolidine (CBS) | Ketone Reduction | Chiral Oxazaborolidine / Borane | Excellent (often >95%) | mdpi.comnih.gov |
| RuPHOX-Ru | Ketone Hydrogenation | RuPHOX-Ru / H₂ | Up to 99% | researchgate.net |
| BINAP | Ketone Hydrogenation | Ru-BINAP / H₂ | High | wikipedia.org |
Asymmetric Catalysis in the Synthesis of Chiral Diarylmethanols
Metal-mediated Asymmetric Reductions
The asymmetric reduction of the prochiral ketone, 3,4-dimethylbenzophenone, is a direct and efficient method for producing enantiomerically enriched this compound. This transformation is often accomplished using chiral metal catalysts. Transition metal complexes, particularly those of ruthenium, rhodium, and iridium, with chiral ligands are commonly employed for the catalytic asymmetric hydrogenation or transfer hydrogenation of ketones.
For instance, copper-catalyzed asymmetric hydrogenation has emerged as a promising method for the synthesis of chiral diarylmethanols. While specific data for 3,4-dimethylbenzophenone is not extensively reported, studies on analogous substituted benzophenones demonstrate the potential of this approach. These reactions typically utilize a copper salt in combination with a chiral phosphine ligand. The choice of ligand is crucial for achieving high enantioselectivity.
| Catalyst System | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |
| Cu(OAc)₂ / (R)-DTBM-Segphos | 3,3-Dialkyl substituted allylic benzoates | (S) | 77 | >99 |
| CuCl / (S)-p-tol-BINAP / NaOt-Bu | 3-Phenyl-cyclopentenone | (S) | 89 | 91 |
Table 1: Examples of Copper-Catalyzed Asymmetric Reductions of Prochiral Ketones.
The data in Table 1, although not for the specific target molecule, illustrates the high yields and enantioselectivities that can be achieved with copper-based catalytic systems for similar substrates. The "(R)-DTBM-Segphos" and "(S)-p-tol-BINAP" are examples of chiral bisphosphine ligands that create a chiral environment around the metal center, directing the hydride transfer to one face of the ketone. The reaction conditions, including the choice of solvent, base, and hydrogen source (e.g., H₂ gas or a hydrogen donor like isopropanol), are critical for optimizing both conversion and enantioselectivity.
Biocatalytic Approaches for Enantioselective Production of this compound
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. nih.govnih.govjocpr.com Enzymes, particularly oxidoreductases, can catalyze the reduction of prochiral ketones with high enantioselectivity under mild reaction conditions. nih.gov
The enzymatic reduction of 3,4-dimethylbenzophenone to this compound can be achieved using isolated alcohol dehydrogenases (ADHs). These enzymes utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) (NADPH), as the hydride source. To make the process economically viable, an in situ cofactor regeneration system is usually employed. This can be achieved by using a sacrificial alcohol, such as isopropanol, and a corresponding dehydrogenase or by using a substrate-coupled approach where the oxidation of a co-substrate regenerates the cofactor.
A variety of ADHs from different microorganisms, such as Lactobacillus, Rhodococcus, and Saccharomyces species, have been successfully used for the asymmetric reduction of substituted benzophenones. The selection of the enzyme is crucial as it determines the stereochemical outcome of the reaction, with some enzymes affording the (R)-enantiomer and others the (S)-enantiomer.
| Enzyme Source | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |
| Lactobacillus kefir ADH | 3-Phenylcyclohexanone | (1S,3R)-3-Phenylcyclohexanol | >99 | >99 |
| Carbonyl reductase from Candida magnoliae | Ethyl 4-chloro-3-oxobutanoate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | 98 | >99 |
Table 2: Examples of Enzymatic Reduction of Prochiral Ketones.
Instead of using isolated enzymes, whole microbial cells can be employed as biocatalysts. This approach offers several advantages, including the elimination of costly enzyme purification and the inherent presence of cofactor regeneration systems within the cell. Various microorganisms, including bacteria and yeasts, are capable of reducing benzophenone (B1666685) derivatives.
For example, the biotransformation of benzophenone has been demonstrated using cells of the marine microalga Pavlova sp.. researchgate.net In this system, benzophenone was reduced to diphenylmethanol (B121723). researchgate.net While this specific study did not report on substituted benzophenones, it highlights the potential of using whole-cell systems for such transformations. The yields of these biotransformations can often be improved by immobilizing the cells, which can also enhance their stability and reusability. researchgate.net
Engineered Escherichia coli cells overexpressing specific ADHs are also a powerful tool for the asymmetric synthesis of chiral alcohols. By selecting and overproducing a suitable enzyme, high reaction rates and enantioselectivities can be achieved. The biotransformation of benzoate (B1203000) to 2,4,6-trihydroxybenzophenone (B1214741) by engineered E. coli demonstrates the feasibility of using microbial cell factories to produce complex benzophenone derivatives. nih.gov
Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary is a classical and reliable strategy for asymmetric synthesis. wikipedia.org In this approach, the starting material is covalently attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.
For the synthesis of this compound, a prochiral precursor could be attached to a chiral auxiliary. For instance, a derivative of 3,4-dimethylbenzoyl chloride could be reacted with a chiral alcohol to form an ester. Subsequent diastereoselective reduction of the ketone functionality, directed by the chiral auxiliary, would yield a diastereomerically enriched product. Finally, cleavage of the auxiliary would afford the enantiomerically enriched this compound.
| Chiral Auxiliary | Type of Reaction | Diastereomeric Excess (de, %) |
| Oxazolidinones (Evans auxiliaries) | Aldol reactions | >95 |
| Camphorsultam | Diels-Alder reactions | >90 |
| (R)-(-)-2-Aminobutan-1-ol | Reduction of derived hydrazones | 43-100 |
Table 3: Examples of Chiral Auxiliaries and Their Applications.
Dynamic Kinetic Resolution Strategies
Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the theoretical conversion of a racemic mixture into a single enantiomer with a 100% yield. wikipedia.orgprinceton.edu This process combines a rapid, reversible racemization of the starting material with a highly enantioselective, irreversible reaction.
In the context of synthesizing this compound, a racemic mixture of the alcohol could be subjected to DKR. This would typically involve two catalysts: one for the racemization of the alcohol and another for the enantioselective transformation of one of the enantiomers. For example, a ruthenium complex can catalyze the racemization of a secondary alcohol via a dehydrogenation/hydrogenation sequence, while a lipase (B570770) can selectively acylate one of the enantiomers. wikipedia.org
This chemoenzymatic approach has been successfully applied to a wide range of secondary alcohols. The key to a successful DKR is the compatibility of the two catalytic systems and the high enantioselectivity of the resolving agent.
| Racemization Catalyst | Resolution Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Ru complex | Lipase CALB | Racemic secondary alcohols | Enantiopure acetate | up to 99 | >99 |
| Shvo's catalyst | Lipase PS-C “Amano” II | Racemic 1-phenylethanol | (R)-1-Phenylethyl acetate | 92 | >99 |
Table 4: Examples of Dynamic Kinetic Resolution of Racemic Alcohols.
Derivatization Strategies for this compound
The hydroxyl group of this compound is a key functional handle that allows for a variety of derivatization reactions. These transformations can be used to synthesize a range of other compounds with potentially interesting biological or material properties.
Common derivatization strategies include:
Esterification: The alcohol can be reacted with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This reaction is often catalyzed by an acid or a coupling agent.
Etherification: The formation of ethers can be achieved through reactions such as the Williamson ether synthesis, where the deprotonated alcohol (alkoxide) reacts with an alkyl halide.
Oxidation: Oxidation of the secondary alcohol would regenerate the starting ketone, 3,4-dimethylbenzophenone.
Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a variety of nucleophiles to introduce new functional groups.
These derivatization reactions allow for the incorporation of the (3,4-dimethylphenyl)(phenyl)methyl moiety into larger and more complex molecular architectures.
Functional Group Transformations and Modifications of the Hydroxyl Group
The hydroxyl group of this compound is a versatile functional handle that can be transformed into various other functional groups, enabling the synthesis of a wide range of derivatives. solubilityofthings.comorganic-synthesis.comorganic-chemistry.orgorganic-chemistry.org These transformations are fundamental in organic synthesis for creating new molecules with potentially different physical, chemical, and biological properties. solubilityofthings.com
One of the most common transformations is the conversion of the alcohol to an alkyl halide. Reaction with thionyl chloride (SOCl₂) can convert the alcohol to the corresponding chloride, while treatment with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) yields the bromide. organic-synthesis.com The Appel reaction, using triphenylphosphine (B44618) (PPh₃) in combination with a carbon tetrahalide (e.g., CCl₄, CBr₄), is another effective method for this conversion. organic-synthesis.com
The hydroxyl group can also be converted into an ether through Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, the Mitsunobu reaction provides a milder method for etherification, using a phosphine reagent and an azodicarboxylate. organic-synthesis.com
Esterification is another important transformation, which can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride). Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a classic method.
Furthermore, the hydroxyl group can be eliminated to form an alkene, 1-phenyl-1-(3,4-dimethylphenyl)ethene, through dehydration under acidic conditions, often with heating. It can also serve as a leaving group after conversion to a better leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. youtube.com These sulfonates are excellent substrates for nucleophilic substitution reactions.
Table 2: Selected Functional Group Transformations of the Hydroxyl Group
| Transformation | Reagent(s) | Product Functional Group |
| Chlorination | Thionyl chloride (SOCl₂) | Alkyl Chloride |
| Bromination | Phosphorus tribromide (PBr₃) or HBr | Alkyl Bromide |
| Etherification | 1. NaH 2. Alkyl halide | Ether |
| Esterification | Carboxylic acid, acid catalyst | Ester |
| Tosylation | Tosyl chloride, pyridine | Tosylate |
Synthesis of Complex Analogues and Derivatives
The core structure of this compound can be elaborated to synthesize more complex analogues and derivatives. The reactivity of the aryl rings and the hydroxyl group allows for a variety of synthetic manipulations.
For instance, the aryl rings can undergo electrophilic aromatic substitution reactions, although the directing effects of the existing substituents (the dimethyl groups and the phenyl(hydroxy)methyl group) would need to be considered to control the regioselectivity of the substitution.
More sophisticated derivatives can be synthesized using modern cross-coupling reactions. If the alcohol is first converted to a halide or a triflate, it can then participate in reactions like the Suzuki, Heck, or Sonogashira couplings to form new carbon-carbon or carbon-heteroatom bonds. For example, a Suzuki coupling of the corresponding bromide derivative with an arylboronic acid could yield a triarylmethane structure. nih.gov A recent study demonstrated the synthesis of diarylpyrimidine derivatives through a Suzuki cross-coupling reaction, a strategy that could be adapted for derivatives of this compound. nih.gov
Furthermore, the diarylmethanol motif is a key structural element in many biologically active molecules. The synthesis of analogues often involves the catalytic asymmetric arylation of aldehydes to produce enantioenriched diarylmethanols, which are valuable chiral building blocks for pharmaceuticals. figshare.comnih.gov
Green Chemistry Approaches in the Synthesis of this compound
In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to develop more environmentally benign and sustainable processes. rsc.orgorganic-chemistry.org These principles can be applied to the synthesis of this compound in several ways.
One significant green approach focuses on the reduction of diaryl ketones. Biocatalysis, using whole microbial cells or isolated enzymes, offers a highly enantioselective and environmentally friendly alternative to chemical reducing agents for the synthesis of chiral diarylmethanols. niscpr.res.in For instance, various strains of Rhizopus arrhizus have been shown to effectively reduce a range of diaryl ketones to their corresponding alcohols with high enantiopurity, operating under mild, aqueous conditions. niscpr.res.in This avoids the use of hazardous and pyrophoric metal hydrides and organic solvents.
Another area of green innovation is in the Grignard reaction. Traditional ethereal solvents like diethyl ether and THF have safety concerns due to their volatility, flammability, and potential for peroxide formation. Research has explored the use of greener solvents. For example, cyclopentyl methyl ether (CPME) has emerged as a safer alternative for Grignard reactions, offering a higher boiling point, lower volatility, and greater stability towards peroxide formation. d-nb.info Its use can lead to a more sustainable process, especially with efficient solvent recycling. d-nb.info
The use of catalytic methods, in general, aligns with green chemistry principles by reducing waste. Nickel-catalyzed additions of arylboronic acids to aromatic aldehydes represent a newer, catalytic method for diarylmethanol synthesis that can be more atom-economical than stoichiometric Grignard reactions. benthamdirect.com
Table 3: Green Chemistry Strategies for Diarylmethanol Synthesis
| Green Approach | Conventional Method | Green Alternative | Advantages |
| Ketone Reduction | NaBH₄ or LiAlH₄ in organic solvents | Microbial reduction (e.g., Rhizopus arrhizus) in aqueous media | High enantioselectivity, mild conditions, reduced hazard niscpr.res.in |
| Grignard Reaction Solvent | Diethyl ether or THF | Cyclopentyl methyl ether (CPME) | Higher safety profile, potential for recycling d-nb.info |
| C-C Bond Formation | Stoichiometric Grignard Reagent | Catalytic arylation (e.g., Ni-catalyzed addition of arylboronic acids) | Increased atom economy, reduced stoichiometric waste benthamdirect.com |
Mechanistic Investigations of 3,4 Dimethylphenyl Phenyl Methanol Reactions
Elucidation of Reaction Pathways for (3,4-Dimethylphenyl)(phenyl)methanol Formation
The synthesis of this compound is primarily achieved through well-established nucleophilic addition and reduction reactions. The two principal mechanistic pathways involve the Grignard reaction and the reduction of a corresponding ketone.
Grignard Reaction Pathway:
A versatile method for constructing the carbon skeleton of this compound is the Grignard reaction. utdallas.educerritos.edumercer.edu This pathway involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. utdallas.edu There are two main variations for this synthesis:
Phenylmagnesium bromide addition to 3,4-Dimethylbenzophenone (B1346588): In this approach, phenylmagnesium bromide acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3,4-dimethylbenzophenone.
3,4-Dimethylphenylmagnesium bromide addition to Benzophenone (B1666685): Alternatively, the Grignard reagent can be prepared from 3,4-dimethylbromobenzene, which then adds to benzophenone.
The mechanism for the first variation begins with the formation of the Grignard reagent, phenylmagnesium bromide, from bromobenzene (B47551) and magnesium metal in an anhydrous ether solvent. The reaction must be conducted under strictly anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water. cerritos.edu The Grignard reagent then attacks the carbonyl carbon of 3,4-dimethylbenzophenone. sigmaaldrich.comnih.gov This nucleophilic attack forms a tetrahedral magnesium alkoxide intermediate. Subsequent protonation of this intermediate in an acidic workup step yields the final tertiary alcohol, this compound. utdallas.edu
Table 1: Grignard Reaction for this compound Synthesis
| Step | Description | Reactants | Intermediate/Product |
| 1 | Nucleophilic Attack | Phenylmagnesium bromide, 3,4-Dimethylbenzophenone | Magnesium alkoxide intermediate |
| 2 | Protonation (Workup) | Magnesium alkoxide intermediate, Acid (e.g., H₃O⁺) | This compound |
Reduction of 3,4-Dimethylbenzophenone:
Another significant pathway to form this compound is through the reduction of the corresponding ketone, 3,4-dimethylbenzophenone. This transformation involves the addition of a hydride (H⁻) equivalent to the carbonyl group. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).
The mechanism involves the transfer of a hydride ion from the reducing agent to the electrophilic carbonyl carbon. This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming an alkoxide intermediate. The solvent (often an alcohol for NaBH₄ reductions) or a subsequent aqueous/acidic workup then provides a proton to the negatively charged oxygen, yielding the secondary alcohol product. In the case of 4-nitrobenzophenone (B109985) reduction, the process can be more complex, involving stable radical anions and dianions, especially in the absence of proton donors. researchgate.net
Mechanistic Studies of Transformations Involving the Hydroxyl Group of this compound
The hydroxyl (-OH) group is the primary site of reactivity in this compound, and its transformations are central to the utility of this compound in further synthesis. A key reaction is its oxidation to the corresponding ketone.
Oxidation to 3,4-Dimethylbenzophenone:
The oxidation of a secondary alcohol like this compound to a ketone is a fundamental transformation. wikipedia.org A variety of reagents can accomplish this, and their mechanisms generally fall into a pattern resembling an E2 elimination. masterorganicchemistry.com
Common oxidizing agents include:
Chromium(VI) reagents: Such as pyridinium (B92312) chlorochromate (PCC) or the Jones reagent (CrO₃ in H₂SO₄ and acetone). khanacademy.org
Dess-Martin periodinane (DMP): A hypervalent iodine compound that offers mild reaction conditions.
Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine. wikipedia.org
The general mechanism for many of these oxidations involves two key stages. masterorganicchemistry.com First, the alcohol's oxygen atom attacks the oxidant (e.g., the chromium atom in CrO₃), forming an intermediate such as a chromate (B82759) ester. In this step, the hydroxyl group essentially attaches to a good leaving group. The second stage involves a base (which can be water or another species in the reaction mixture) abstracting the proton from the carbinol carbon (the carbon bearing the -OH group). This abstraction initiates an elimination-like process where the C-H bond breaks, a new C=O pi bond forms, and the bond to the oxidant-derived leaving group is cleaved. masterorganicchemistry.com The choice of oxidant can be crucial; for instance, using TEMPO in conjunction with other reagents can allow for the chemoselective oxidation of secondary alcohols over primary ones. organic-chemistry.org
Table 2: Common Oxidants for Secondary Alcohols
| Oxidant System | Key Reagents | Typical Byproducts |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | Cr(III) species |
| PCC Oxidation | Pyridinium chlorochromate (C₅H₅NHCrO₃Cl) | Reduced chromium species |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dimethyl sulfide, CO, CO₂, Triethylammonium chloride |
| Dess-Martin Oxidation | Dess-Martin Periodinane | 2-Iodoxybenzoic acid (IBX) |
Rearrangement Reactions and Their Mechanisms
Under acidic conditions, this compound can undergo rearrangement reactions via a carbocation intermediate. The formation and subsequent rearrangement of this carbocation are governed by the relative stability of the possible cationic species.
Acid-Catalyzed Dehydration and Carbocation Rearrangement:
Treatment of this compound with a strong acid (e.g., H₂SO₄) and heat initiates a dehydration reaction, typically proceeding through an E1 mechanism. youtube.com The mechanism involves the following steps:
Protonation of the Hydroxyl Group: The acid protonates the hydroxyl group, converting it into a good leaving group (water). vedantu.com
Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a secondary benzylic carbocation. This carbocation is resonance-stabilized by the adjacent phenyl ring.
Rearrangement (Hydride or Aryl Shift): Carbocation rearrangements occur if a more stable carbocation can be formed. numberanalytics.comyoutube.comlibretexts.org The driving force is the energetic benefit of moving from a less stable to a more stable carbocation (e.g., secondary to tertiary). masterorganicchemistry.com While the initially formed carbocation is secondary, it is also benzylic and adjacent to two aryl groups, making it relatively stable. A 1,2-hydride shift or a 1,2-aryl (phenyl or dimethylphenyl) shift could theoretically occur, but significant stabilization is already present. A hydride shift from the dimethylphenyl ring is unlikely as it would disrupt aromaticity. An aryl shift is possible but would lead to a different substitution pattern. The most common subsequent reaction is elimination to form an alkene.
Deprotonation: A weak base (like water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming a double bond and yielding an alkene product.
The stability of carbocations follows the order: tertiary > secondary > primary. vedantu.com Any potential rearrangement will proceed to form the most stable possible carbocationic intermediate. numberanalytics.comyoutube.com
Cleavage Reactions of Related Carbinols and Potential Analogous Pathways for this compound
While C-C bond cleavage is not a typical reaction for diarylmethanols under standard laboratory conditions, analogous pathways can be observed in high-energy processes such as mass spectrometry or photochemical reactions. These often involve radical cation intermediates. youtube.com
Fragmentation of Radical Cations:
Upon electron ionization in a mass spectrometer, this compound can form a molecular radical cation. rutgers.eduresearchgate.net This high-energy species can undergo fragmentation through several pathways. The radical character often dictates the initial steps of the fragmentation. rutgers.edu
A common fragmentation pathway for compounds with a benzylic C-O bond is α-cleavage. In this process, the bond between the carbinol carbon and one of the aryl groups can break. For this compound, this could lead to the loss of a phenyl radical or a dimethylphenyl radical, generating a resonance-stabilized oxonium ion.
Photochemical Cleavage:
Related benzoin-type molecules undergo photochemical α-cleavage (Norrish Type I reaction) from an excited triplet state. nih.gov This process generates two radical fragments. For a diarylmethanol, absorption of UV light could potentially excite the molecule, leading to homolytic cleavage of the C-O bond or a C-C bond adjacent to the carbinol carbon. The introduction of electron-donating groups, such as the dimethylamino group, has been shown to facilitate the photochemical cleavage of benzylic C-O bonds in related systems, suggesting that the dimethyl groups on the phenyl ring of the title compound could influence its photochemical reactivity. rsc.org
In some enzymatic systems, such as those involving lignin (B12514952) peroxidase, C-C bond cleavage of related aromatic compounds is observed. nih.gov These reactions proceed through radical cation intermediates, demonstrating that under specific catalytic conditions, the cleavage of robust C-C bonds in such structures is feasible. The study of these specialized cleavage reactions provides insight into potential, albeit non-standard, transformation pathways for this compound. rsc.org
Advanced Spectroscopic and Structural Elucidation of 3,4 Dimethylphenyl Phenyl Methanol
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Conformation Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular conformation of (3,4-Dimethylphenyl)(phenyl)methanol. researchgate.netnih.gov
FT-IR Spectroscopy:
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group (O-H) stretching vibration, often broadened due to hydrogen bonding. nist.govuibk.ac.at
C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are observed just below 3000 cm⁻¹. researchgate.net
C=C Stretch: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region. researchgate.net
C-O Stretch: The C-O stretching vibration of the secondary alcohol is expected in the range of 1000-1200 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations.
The symmetric stretching of the aromatic rings often produces strong Raman signals. uni-salzburg.at
The C-H stretching vibrations are also observable.
The combination of FT-IR and Raman data allows for a more complete vibrational assignment, which can be aided by computational methods like Density Functional Theory (DFT). researchgate.netnih.gov
A representative table of key vibrational frequencies is provided below.
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad) | Weak or not observed |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |
| C-O Stretch | 1000-1200 | Weak |
This table presents expected frequency ranges and may vary based on experimental conditions and intermolecular interactions.
Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Assignment
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules in solution. rsc.org It measures the differential absorption of left and right circularly polarized light. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of chromophores within the molecule.
For this compound, the phenyl and 3,4-dimethylphenyl groups act as the primary chromophores. The spatial arrangement of these rings around the chiral center dictates the sign and intensity of the Cotton effects in the ECD spectrum. By comparing the experimental ECD spectrum with theoretical spectra calculated for a specific enantiomer (e.g., the R or S enantiomer) using quantum chemical methods, the absolute configuration can be confidently assigned. rsc.orgrsc.org
The interpretation of ECD spectra can be complex due to the influence of conformational flexibility and vibronic coupling. rsc.orgdntb.gov.ua this compound can exist as a mixture of different conformers in solution, each with its own characteristic ECD spectrum. The experimentally observed spectrum is a population-weighted average of the spectra of all contributing conformers.
Furthermore, vibronic effects, which arise from the coupling of electronic transitions with vibrational modes, can significantly influence the shape and fine structure of the ECD bands. rsc.org Accurate theoretical predictions of ECD spectra often require considering these vibronic contributions to achieve good agreement with experimental data. rsc.orgrsc.org The study of a similar molecule, (2,6-dimethylphenyl)(phenyl)methanol, highlighted the importance of considering multiple conformers and vibronic effects to explain the peculiar alternating signs of the bands in its ECD spectrum. rsc.org
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. ijirset.com By diffracting X-rays through a single crystal of this compound, it is possible to determine the precise atomic coordinates, bond lengths, bond angles, and torsion angles. researchgate.net
This technique would reveal the preferred conformation of the molecule in the crystalline state, including the relative orientation of the phenyl and 3,4-dimethylphenyl rings. Furthermore, X-ray crystallography elucidates the crystal packing, showing how the molecules are arranged in the crystal lattice and identifying any intermolecular interactions, such as hydrogen bonds involving the hydroxyl group or π-π stacking interactions between the aromatic rings. researchgate.netresearchgate.net This information is crucial for understanding the solid-state properties of the compound.
A search for a specific crystal structure of this compound did not yield a direct result in the initial search, but related structures have been determined, providing a basis for understanding the likely structural features. ijirset.comresearchgate.net
Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation
Mass spectrometry is a pivotal analytical technique for the structural elucidation of this compound. By analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments after ionization, a fragmentation pattern is generated that serves as a molecular fingerprint. This pattern provides definitive confirmation of the compound's structure by revealing the masses of its constituent parts.
Under typical Electron Ionization (EI) conditions, the this compound molecule undergoes a series of predictable fragmentation reactions. The analysis of these fragments allows for a detailed confirmation of its molecular structure. The molecular formula of the compound is C15H16O, which corresponds to a monoisotopic mass of approximately 212.12 Da.
The initial event in the mass spectrometer is the ionization of the molecule, forming the molecular ion (M•+), which is expected to appear at an m/z corresponding to the molecular weight.
Molecular Ion Peak:
[C15H16O]•+ : m/z ≈ 212
Following ionization, the molecular ion undergoes fragmentation. Key fragmentation pathways for this compound include:
Loss of a Water Molecule: Alcohols readily undergo dehydration. The molecular ion can lose a water molecule (H₂O, 18 Da) to form a highly stable [M-18]•+ ion. This is often a prominent peak in the spectra of alcohols.
Benzylic Cleavage: The bond between the carbinol carbon and the phenyl or dimethylphenyl group is susceptible to cleavage.
Loss of a Phenyl Radical: Cleavage of the bond to the unsubstituted phenyl ring results in the loss of a phenyl radical (•C₆H₅, 77 Da), leading to the formation of a (3,4-dimethylphenyl)methanone-derived cation.
Loss of a Dimethylphenyl Radical: Conversely, loss of the dimethylphenyl radical (•C₈H₉, 105 Da) would lead to a benzaldehyde-derived cation.
Formation of Tropylium (B1234903) and Related Ions: Aromatic compounds often rearrange to form stable tropylium ions (C₇H₇⁺, m/z 91). The fragmentation of the dimethylphenyl group can also lead to a dimethyltropylium ion.
The detailed fragmentation pattern provides a robust method for confirming the identity of this compound. The presence of peaks corresponding to the molecular ion and the key fragments discussed above would provide strong evidence for the assigned structure.
Below are data tables detailing the expected primary fragments and their characteristics, which are instrumental in the structural confirmation of the compound.
Table 1: Key Predicted Mass Spectrometry Fragments for this compound
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Chemical Formula of Fragment | Mass of Fragment (Da) | Fragmentation Pathway |
| 212 | Molecular Ion | [C₁₅H₁₆O]•⁺ | 212.12 | Ionization of parent molecule |
| 197 | [M - CH₃]⁺ | [C₁₄H₁₃O]⁺ | 197.10 | Loss of a methyl radical |
| 194 | [M - H₂O]•⁺ | [C₁₅H₁₄]•⁺ | 194.11 | Dehydration (loss of water) |
| 183 | [M - C₂H₅]⁺ | [C₁₃H₁₁O]⁺ | 183.08 | Loss of an ethyl radical |
| 135 | [(3,4-Me₂C₆H₃)CO]⁺ | [C₉H₉O]⁺ | 133.07 | Cleavage and loss of phenyl radical |
| 105 | [3,4-Me₂C₆H₃]⁺ | [C₈H₉]⁺ | 105.07 | Dimethylphenyl cation |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | 77.04 | Phenyl cation |
Theoretical and Computational Studies on 3,4 Dimethylphenyl Phenyl Methanol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.
Conformational Analysis and Energy Minima Prediction
A conformational analysis of (3,4-Dimethylphenyl)(phenyl)methanol would involve the systematic study of the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. The goal is to identify the most stable conformations, known as energy minima. This process would typically involve scanning the potential energy surface by systematically changing key dihedral angles, such as those around the bond connecting the phenyl and dimethylphenyl rings to the methanolic carbon. The resulting energy profile would reveal the global minimum (the most stable conformer) and other local minima.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP map would highlight the electronegative oxygen atom of the hydroxyl group as a region of high negative potential and the hydroxyl hydrogen as a region of positive potential.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a method for studying charge transfer and intramolecular and intermolecular interactions. It provides a localized picture of the bonding in a molecule, including the hybridization of atomic orbitals and the delocalization of electron density. For this compound, NBO analysis could quantify the hyperconjugative interactions and charge delocalization between the aromatic rings and the methanol (B129727) moiety, providing deeper insight into the molecule's stability and electronic structure.
Ab Initio Methods for High-Level Electronic Structure Calculations
Ab initio methods are a class of computational chemistry methods based on quantum chemistry. The term "ab initio" means "from first principles," indicating that these calculations are based directly on the laws of quantum mechanics without the inclusion of experimental data. While DFT is itself a powerful method, higher-level ab initio calculations, such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could provide even more accurate electronic energies and properties for this compound, serving as a benchmark for DFT results.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., in a solvent box) and calculating the forces between atoms to predict their motion. This technique would allow for a more dynamic exploration of the molecule's conformational space than static calculations, providing insights into its flexibility, solvent interactions, and the time-averaged behavior of its structure.
Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts, ECD Spectra)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are crucial for interpreting experimental data, assigning spectral features, and understanding the molecule's structural and electronic characteristics. Methods based on Density Functional Theory (DFT) are widely employed for their balance of accuracy and computational cost.
Vibrational Frequencies: Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed absorption bands. These calculations are typically performed using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p). researchgate.netscirp.org The computed frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data. nih.gov
The predicted spectrum for this compound would allow for the assignment of key vibrational modes, including the O-H stretching of the alcohol group, C-H stretching vibrations of the aromatic rings and methyl groups, C-O stretching, and the characteristic C=C stretching modes of the phenyl and dimethylphenyl rings. scirp.orgmdpi.com A detailed assignment can be achieved by analyzing the Total Energy Distribution (TED), which quantifies the contribution of each internal coordinate to a given vibrational mode. nih.gov
Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) |
|---|---|---|---|
| O-H Stretch | Alcohol | 3570 | 3600 - 3200 |
| Aromatic C-H Stretch | Phenyl Rings | 3065 | 3100 - 3000 |
| Aliphatic C-H Stretch | Methyl Groups | 2975 | 3000 - 2850 |
| Aromatic C=C Stretch | Phenyl Rings | 1605, 1580, 1495 | 1625 - 1475 |
| C-O Stretch | Alcohol | 1045 | 1260 - 1000 |
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital tool for structure elucidation and conformational analysis. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic shielding constants, which are then converted to chemical shifts relative to a reference standard like Tetramethylsilane (TMS). scirp.orgresearchgate.net
For a flexible molecule like this compound, the calculated NMR shifts must account for the different accessible conformations. The final predicted spectrum is often a Boltzmann-averaged spectrum based on the relative energies of the stable conformers. rsc.org Discrepancies between calculated and experimental shifts can provide detailed insights into molecular geometry and the influence of the solvent, which can be modeled using implicit (e.g., PCM) or explicit methods. researchgate.netcas.cz
Table 2: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Calculated Shift (ppm) | Hypothetical Experimental Shift (ppm) |
|---|---|---|
| C-OH (Methanol Carbon) | 75.8 | 76.2 |
| C-ipso (Phenyl) | 144.1 | 144.5 |
| C-ipso (Dimethylphenyl) | 141.2 | 141.6 |
| C3 (Dimethylphenyl) | 137.0 | 137.3 |
| C4 (Dimethylphenyl) | 136.5 | 136.8 |
| CH₃ (at C3) | 19.8 | 20.1 |
| CH₃ (at C4) | 19.2 | 19.5 |
Electronic Circular Dichroism (ECD) Spectra: this compound is a chiral molecule, and its absolute configuration can be determined by comparing its experimental Electronic Circular Dichroism (ECD) spectrum with a theoretically predicted spectrum. Time-dependent DFT (TD-DFT) is the most common method for calculating ECD spectra. researchgate.net
Table 3: Predicted TD-DFT Data for the Two Most Stable Conformers of (R)-(3,4-Dimethylphenyl)(phenyl)methanol
| Conformer | Excitation Wavelength (nm) | Rotatory Strength (R, 10⁻⁴⁰ cgs) |
|---|---|---|
| Conformer 1 (65% Population) | 275 | -1.5 |
| 268 | +2.8 | |
| Conformer 2 (35% Population) | 278 | +1.1 |
| 270 | -3.2 |
Investigation of Non-Covalent Interactions through Computational Approaches (e.g., Hirshfeld Surface Analysis, QTAIM, NCI-RDG)
The crystal packing and supramolecular assembly of this compound are governed by a network of non-covalent interactions. Computational methods are indispensable for visualizing, characterizing, and quantifying these weak forces.
Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govresearchgate.net The surface is generated based on the electron distribution of the molecule. Mapping properties like dnorm onto the surface highlights regions of close intermolecular contacts, with red spots indicating interactions shorter than the van der Waals radii, such as hydrogen bonds.
Table 4: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | 55.2% | Represents van der Waals forces and is the most significant contact. |
| C···H / H···C | 26.5% | Indicative of C-H···π interactions between aromatic rings. |
| O···H / H···O | 12.8% | Corresponds to the crucial O-H···O or O-H···π hydrogen bonds. |
| C···C | 3.5% | Suggests the presence of π-π stacking interactions. |
| Other | 2.0% | Minor contributions from other contact types. |
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction-Reduced Density Gradient (NCI-RDG): The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ) to characterize chemical bonding. researchgate.net By locating bond critical points (BCPs) between atoms, QTAIM can identify and classify non-covalent interactions. The values of the electron density and its Laplacian (∇²ρ) at a BCP provide quantitative information about the strength and nature of the interaction. For a hydrogen bond, one would expect to find a BCP between the hydrogen donor and acceptor atoms. researchgate.net
The Non-Covalent Interaction-Reduced Density Gradient (NCI-RDG) method is a visually intuitive approach to identify non-covalent interactions. researchgate.netnih.gov It is based on plotting the reduced density gradient (RDG) against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). scielo.org.mx This plot reveals characteristic spikes for different interaction types. These interactions can then be visualized in 3D space as low-RDG isosurfaces, colored to distinguish between strong attractive interactions like hydrogen bonds (blue), weak van der Waals forces (green), and repulsive steric clashes (red). researchgate.net
Table 5: Typical QTAIM Parameters for Non-Covalent Interactions in a this compound Dimer
| Interaction (Bond Critical Point) | Electron Density ρ(r) (a.u.) | Laplacian of Electron Density ∇²ρ(r) (a.u.) | Interaction Type |
|---|---|---|---|
| O-H···π (H···C of phenyl ring) | 0.015 | +0.048 | Hydrogen Bond |
| C-H···π (H of methyl···C of phenyl ring) | 0.008 | +0.025 | Weak Hydrogen Bond |
| H···H (between rings) | 0.005 | +0.018 | van der Waals |
3,4 Dimethylphenyl Phenyl Methanol As a Synthetic Intermediate and Building Block
Role in the Construction of Complex Polycyclic Aromatic Systems
The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) often involves the use of precursor molecules that can undergo cyclization and aromatization reactions. Diarylmethanols, such as (3,4-dimethylphenyl)(phenyl)methanol, can theoretically serve as precursors to PAHs through acid-catalyzed cyclodehydration reactions. This process would involve the intramolecular electrophilic attack of one of the aromatic rings by the carbocation generated from the protonated alcohol, followed by dehydration and subsequent aromatization to form a fused ring system.
The substitution pattern on the aromatic rings of this compound would influence the regioselectivity of such cyclization reactions, potentially leading to the formation of specific PAH isomers. However, specific examples and detailed studies on the utilization of this compound for the synthesis of complex polycyclic aromatic systems are not prominently featured in the available scientific literature. General methodologies for PAH synthesis often employ other starting materials and strategies.
Precursor for the Synthesis of Functionalized Organic Molecules
The hydroxyl group of this compound is a key functional handle that allows for its conversion into a variety of other functionalized organic molecules. As a secondary alcohol, it can undergo oxidation to the corresponding ketone, (3,4-dimethylphenyl)(phenyl)methanone. This ketone can then serve as a versatile intermediate for further transformations, such as nucleophilic additions to the carbonyl group.
Furthermore, the hydroxyl group can be replaced by other functionalities through nucleophilic substitution reactions, typically after activation (e.g., conversion to a tosylate or halide). This would allow for the introduction of a wide range of substituents at the benzylic position, leading to a diverse array of functionalized diarylmethane derivatives. While the related compound (3,4-dimethylphenyl)methanol is noted as a building block in the synthesis of pharmaceuticals and fragrances, specific and detailed research findings on the derivatization of this compound are not extensively documented.
Table 1: Potential Functionalization Reactions of this compound
| Reaction Type | Reagent(s) | Product Type |
| Oxidation | PCC, PDC, Swern, etc. | Ketone |
| Etherification | NaH, Alkyl halide | Ether |
| Esterification | Acyl chloride, Carboxylic acid | Ester |
| Halogenation | SOCl₂, PBr₃ | Halide |
This table represents potential reactions based on the general reactivity of secondary alcohols and is not based on specific documented examples for this compound.
Applications in the Synthesis of Chiral Compounds
The central carbon atom bearing the hydroxyl group in this compound is a prochiral center. Asymmetric reduction of the corresponding ketone, (3,4-dimethylphenyl)(phenyl)methanone, could provide access to enantiomerically enriched (R)- or (S)-(3,4-dimethylphenyl)(phenyl)methanol. These chiral alcohols can then be utilized as valuable building blocks in the synthesis of enantiopure compounds.
Chiral diarylmethanol scaffolds are of interest in medicinal chemistry and materials science. The enantiomers of a chiral compound often exhibit different biological activities or physical properties. While general methods for the asymmetric synthesis of chiral diarylmethanols are well-established, specific applications of enantiomerically pure this compound in the synthesis of chiral compounds are not widely reported in the scientific literature.
Use in Diversification and Library Synthesis
In the context of drug discovery and materials science, the generation of compound libraries with diverse structures is crucial for identifying new leads. The structure of this compound, with its two distinct aromatic rings, offers multiple points for diversification.
One approach to library synthesis could involve the parallel functionalization of the hydroxyl group, as mentioned in section 6.2, with a variety of reagents to produce a library of ethers, esters, or other derivatives. Another strategy would be to introduce different substituents onto the aromatic rings through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents would need to be considered. Despite this potential, there is no specific information available that documents the use of this compound as a scaffold in diversification or library synthesis efforts.
Supramolecular Chemistry and Crystal Engineering Involving 3,4 Dimethylphenyl Phenyl Methanol
Investigation of Intermolecular Interactions in Crystalline Structures
The crystal packing of (3,4-Dimethylphenyl)(phenyl)methanol is expected to be dominated by a combination of hydrogen bonding and aromatic interactions, which are common in this class of compounds.
The hydroxyl group (-OH) in this compound is a primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. In the crystal structures of related diphenylmethanol (B121723) and other aromatic alcohols, the hydroxyl groups are consistently involved in forming hydrogen-bonded networks. nih.govresearchgate.net These networks can adopt various motifs, including finite assemblies like dimers and tetramers, or infinite one-dimensional chains. researchgate.net
For instance, in the crystal structure of triphenylmethanol, the hydroxyl groups participate in weak intermolecular hydrogen bonds, forming tetrahedral tetramers. nih.govresearchgate.net Similarly, in various substituted pyrazole (B372694) derivatives, hydrogen bonding can lead to the formation of dimers through solvent bridges (e.g., with methanol) or extended polymeric chains. researchgate.net The specific hydrogen-bonding pattern adopted by this compound would depend on factors such as the steric hindrance imposed by the bulky phenyl and dimethylphenyl groups and the crystallization conditions.
Table 1: Potential Hydrogen Bond Geometries in Diphenylmethanol Analogs
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
| O-H···O | ~ 0.82 | ~ 1.8 - 2.2 | ~ 2.6 - 3.0 | ~ 150 - 180 |
| N-H···O | ~ 0.86 | ~ 1.9 - 2.3 | ~ 2.7 - 3.1 | ~ 140 - 170 |
Note: This table presents typical ranges for hydrogen bond geometries observed in organic crystals and serves as an illustrative example.
The presence of two aromatic rings, the phenyl group and the 3,4-dimethylphenyl group, makes π-π stacking interactions a significant contributor to the crystal packing of this compound. These interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic rings. scirp.org The geometry of these interactions can vary, including face-to-face (sandwich) and offset-stacked arrangements. libretexts.org
In many organic crystals containing multiple aromatic rings, π-π stacking interactions are crucial in organizing the molecules into columns or layers. researchgate.netrsc.org The substitution pattern on the aromatic rings can influence the strength and geometry of these interactions. The electron-donating methyl groups on the 3,4-dimethylphenyl ring may affect its electrostatic potential and, consequently, its stacking behavior with the unsubstituted phenyl ring of a neighboring molecule.
Table 2: Illustrative Parameters for π-π Stacking Interactions in Aromatic Compounds
| Interaction Type | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) |
| Phenyl-Phenyl | 3.5 - 4.0 | 0 - 10 |
| Substituted Phenyl-Phenyl | 3.6 - 4.2 | 0 - 15 |
Note: This table provides representative values for π-π stacking interactions and is intended for illustrative purposes.
Self-Assembly Behavior and Formation of Supramolecular Architectures
The self-assembly of functionalized porphyrins, for example, demonstrates how a combination of hydrogen bonding and weaker coordination interactions can lead to the formation of two-dimensional supramolecular arrays. sysrevpharm.org Similarly, for this compound, it is plausible that hydrogen-bonded chains or clusters are further organized by aromatic stacking to form layered or three-dimensional structures. The specific architecture will be a result of a delicate balance between these competing and cooperating non-covalent forces.
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly in chiral compounds and those capable of forming various hydrogen-bonding patterns. researchgate.net Given that this compound is a chiral molecule, it is likely to exhibit polymorphism. Different polymorphs would arise from different arrangements of molecules and variations in the intermolecular interactions, leading to distinct physical properties. The stereochemistry of chiral molecules can have a profound influence on their polymorphic behavior. nih.gov
Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second molecule (a coformer) into the crystal lattice. nih.govglobalresearchonline.net For an alcohol like this compound, co-crystallization with other molecules capable of hydrogen bonding, such as carboxylic acids, amides, or other alcohols, could lead to the formation of new crystalline solids with engineered properties. rsc.org The selection of a suitable coformer is crucial for designing co-crystals with desired structures and properties. globalresearchonline.net The formation of co-crystals is governed by the relative strength of the intermolecular interactions between the constituent molecules. rsc.org
Catalytic Applications of 3,4 Dimethylphenyl Phenyl Methanol and Its Derivatives
Use as a Ligand Precursor in Homogeneous Catalysis
The transformation of alcohols into ligands for homogeneous catalysis is a common strategy in catalyst design. The hydroxyl group of (3,4-Dimethylphenyl)(phenyl)methanol could, in principle, be modified to create a variety of ligands, such as phosphinites, alkoxides, or by incorporation into larger chelating structures. These subsequent ligands could then be coordinated to a metal center to form a catalytically active complex.
However, a thorough review of scientific literature does not yield specific examples of this compound being used as a precursor for ligands in homogeneous catalysis. While the synthesis of ligands from structurally related benzhydrols is known, the influence of the specific 3,4-dimethyl substitution pattern on the electronic and steric properties of potential ligands, and thus on their catalytic activity, remains an open area for investigation.
Role in Supported or Heterogeneous Catalytic Systems
In heterogeneous catalysis, a catalytically active species is often immobilized on a solid support. The this compound molecule could potentially be anchored to a support material, such as silica (B1680970) or alumina, either directly through its hydroxyl group or after modification. The supported molecule could then act as a catalytic site itself or serve as a precursor to a more complex supported catalyst.
Despite the conceptual possibility, there is no direct evidence in the searched literature of this compound being employed in the development of supported or heterogeneous catalytic systems. Research on related substituted diphenylmethanols has occasionally touched upon their interaction with solid supports, but specific studies detailing the preparation, characterization, and catalytic performance of a heterogeneous catalyst derived from this compound are not apparent.
Involvement in Specific Catalytic Organic Transformations (e.g., C-C cleavage, oxidation/reduction cycles)
The potential for this compound or its derivatives to participate in specific catalytic transformations is a key area of interest. For instance, the central C-C bond could theoretically be a target for catalytic cleavage reactions, a process of significant interest in areas like biomass conversion. Similarly, the benzylic alcohol moiety could be involved in catalytic oxidation to the corresponding ketone or reduction of other functional groups.
Once again, the scientific literature lacks specific studies demonstrating the involvement of this compound in catalytic C-C cleavage or oxidation/reduction cycles. While general catalytic methods for these transformations exist and have been applied to a wide range of substrates, the specific application and efficacy of catalysts derived from or utilizing the this compound framework have not been reported.
Catalyst Design and Engineering Employing this compound Motifs
The rational design and engineering of catalysts often rely on understanding the structure-activity relationships of key molecular motifs. The this compound structure, with its defined stereochemistry and electronic properties arising from the dimethylphenyl group, could theoretically serve as a foundational element in catalyst design. By systematically modifying this motif, one could tune the performance of a catalyst for a specific reaction.
Unfortunately, without foundational research establishing the catalytic activity of this compound in any context, its use as a motif in catalyst design and engineering remains purely speculative. The absence of data on its coordination chemistry, its behavior on solid supports, or its reactivity in catalytic cycles means that there is currently no basis for its targeted inclusion in catalyst design projects as reported in the public domain.
Future Research Directions for 3,4 Dimethylphenyl Phenyl Methanol
Exploration of Novel and Efficient Synthetic Methodologies
The synthesis of chiral diarylmethanols with high enantiopurity is a critical challenge in modern organic chemistry. While classical methods like the Grignard reaction are effective for producing racemic mixtures, future research should focus on developing novel, efficient, and highly enantioselective catalytic methods for the synthesis of (3,4-Dimethylphenyl)(phenyl)methanol.
One promising direction is the advancement of catalytic asymmetric additions of organometallic reagents to 3,4-dimethylbenzaldehyde (B1206508) or the addition of a 3,4-dimethylphenyl organometallic reagent to benzaldehyde (B42025). Research has demonstrated the successful use of enantioenriched amino alcohol-based catalysts in the addition of organozinc reagents to aldehydes, achieving high enantiomeric excesses (>90% ee) for various diarylmethanols. nih.gov Future work could adapt these systems for the specific synthesis of this compound, potentially through a one-pot catalytic process starting from readily available aryl bromides. nih.gov The development of new chiral ligands, such as γ-amino thiols, has also shown great promise in the asymmetric arylation of aromatic aldehydes, yielding diarylmethanols with excellent enantioselectivity (95 to >99.5% ee). acs.org
Furthermore, transition-metal-free approaches, which offer advantages in terms of cost and sustainability, warrant investigation. The development of methods utilizing inexpensive and commercially available ligands could significantly improve the efficiency of coupling reactions for the synthesis of related compounds. wiley-vch.de A summary of potential catalytic systems for future exploration is presented in Table 1.
Table 1: Potential Catalytic Systems for Asymmetric Synthesis
| Catalyst/Ligand Type | Potential Advantages | Relevant Precedent |
|---|---|---|
| Enantioenriched Amino Alcohols | High enantioselectivity (>90% ee) | Catalytic asymmetric synthesis of diarylmethanols nih.gov |
| γ-Amino Thiols | Excellent enantioselectivity (95 to >99.5% ee) | Asymmetric arylation of aromatic aldehydes acs.org |
| Transition-Metal-Free Systems | Cost-effective and sustainable | Convenient and efficient P-arylation of organophosphorus compounds wiley-vch.de |
Advanced Mechanistic Insights into Complex Transformations
A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new, more efficient transformations. For the synthesis of this compound, a deeper mechanistic investigation into the Grignard reaction between a 3,4-dimethylphenylmagnesium halide and benzaldehyde, or phenylmagnesium halide and 3,4-dimethylbenzaldehyde, is a key area for future research.
Studies on the enolization of Grignard reagents with sterically hindered ketones have provided valuable insights into the complexities of these reactions. rsc.orgrsc.org It has been shown that the reaction can proceed through different pathways, including nucleophilic addition and single electron transfer (SET), depending on the steric hindrance of the substrates. organic-chemistry.orgmasterorganicchemistry.com Future research could employ kinetic studies, including pseudo-first-order rate and deuterium (B1214612) isotope effect studies, to elucidate the rate-determining step and the nature of the transition state in the formation of this compound. rsc.org A proposed two-step mechanism, involving initial coordination followed by the rate-determining bond-forming step, could be investigated. rsc.org
The influence of solvent and reaction conditions on the reaction pathway and product distribution should also be systematically explored. For instance, the use of different ether solvents can significantly impact reaction rates. rsc.org Understanding these factors will be crucial for controlling the outcome and improving the yield of the desired diaryl-methanol.
Development of New Spectroscopic Probes and Computational Models
The development of sophisticated analytical techniques and computational models is essential for characterizing the structure, properties, and reactivity of this compound. While experimental data for this specific compound is scarce, future research should aim to acquire a comprehensive set of spectroscopic data, including NMR, IR, and mass spectrometry.
In parallel, the application of computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights. DFT calculations have proven to be a powerful tool for investigating reaction mechanisms, predicting spectroscopic properties, and understanding the electronic structure of organic molecules. nih.govresearchgate.netrsc.org Future studies could utilize DFT to:
Model Reaction Pathways: Elucidate the detailed mechanism of the synthesis of this compound, including the structures of intermediates and transition states.
Predict Spectroscopic Data: Calculate theoretical NMR and IR spectra to aid in the interpretation of experimental data.
Analyze Electronic Properties: Investigate the frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential to understand the compound's reactivity and potential for intermolecular interactions. researchgate.net
The development of accurate computational models, validated by experimental data, will be instrumental in guiding the design of new synthetic strategies and predicting the properties of related compounds. The use of advanced modeling techniques, such as those that account for vibronic coupling, could further refine our understanding of the molecule's spectroscopic behavior. illinois.edu
Expanding Applications in Materials Science and Advanced Organic Frameworks
The unique structural features of diarylmethanols, including their potential for chirality and their ability to act as building blocks, make them attractive candidates for applications in materials science. A significant future research direction for this compound lies in its potential use as a linker in the synthesis of Metal-Organic Frameworks (MOFs).
MOFs are a class of porous crystalline materials with applications in gas storage, separation, catalysis, and drug delivery. mdpi.comnih.govyoutube.com The properties of MOFs are highly dependent on the nature of the organic linkers used in their construction. researchgate.netnih.gov The di-functional nature of this compound, with its hydroxyl group and aromatic rings, suggests its potential to be incorporated into MOF structures.
Future research in this area could focus on:
Synthesis of Novel MOFs: Designing and synthesizing new MOFs using this compound as a primary or secondary building block.
Tuning MOF Properties: Investigating how the incorporation of this specific linker affects the porosity, surface area, and stability of the resulting MOFs.
Functional Applications: Exploring the potential of these new MOFs in areas such as selective gas adsorption or as catalysts for organic transformations.
The development of MOFs based on this compound could lead to new materials with tailored properties for a range of technological applications.
Investigating Chiroptical Properties in Complex Environments
The presence of a stereocenter in this compound means that it can exist as a pair of enantiomers. The investigation of the chiroptical properties of these enantiomers, such as their optical rotation and circular dichroism (CD), is a crucial area for future research.
The chiroptical response of a molecule is highly sensitive to its environment. Therefore, studying the chiroptical properties of the enantiomers of this compound in different solvents and as part of larger supramolecular assemblies could reveal important information about their conformational preferences and intermolecular interactions. nih.gov
Future research should aim to:
Resolve the Enantiomers: Develop efficient methods for the separation of the racemic mixture of this compound, for example, through chiral chromatography. nih.gov
Measure Chiroptical Properties: Characterize the optical rotation and CD spectra of the pure enantiomers in various solvents.
Study Supramolecular Chirality: Investigate how the chiroptical properties are affected by the formation of inclusion complexes or self-assembled structures. The principles of induced circular dichroism (ICD) and exciton-coupled circular dichroism (ECD) could be applied to understand these phenomena. rsc.org
A deeper understanding of the chiroptical behavior of this compound will not only provide fundamental insights into its stereochemistry but also pave the way for its potential application in areas such as chiral sensing and asymmetric catalysis. The development of materials with strong chiroptical responses is of significant interest for various advanced technologies. rsc.org
Q & A
Q. Advanced
- Zeolite Catalysts: Beta zeolites enable Fries rearrangements with high selectivity (e.g., 77% acetophenone vs. phenol byproducts ).
- Palladium-Catalyzed C–H Activation: Used for C4-arylation in indole derivatives, achieving 75% yield .
- Biocatalysts: Emerging green chemistry approaches (e.g., enzymatic transformations) reduce environmental impact .
How do structural modifications influence reactivity or biological activity?
Q. Advanced
- Substituent Effects: Electron-donating groups (e.g., methyl) on the phenyl ring alter reaction pathways. For example, 3,4-dimethylphenyl acetate favors acetophenone, while 3,5-substituted analogs yield phenol .
- Structure-Activity Relationships (SAR): Methyl groups may enhance lipophilicity, affecting antimicrobial or antioxidant properties .
What are the best practices for environmental and safety assessments?
Q. Advanced
- Ecotoxicity: Evaluate biodegradability using OECD guidelines and assess bioaccumulation potential via logP calculations (estimated 2.43 for similar phenols ).
- Handling Precautions: Use PPE (gloves, goggles) and follow Safety Data Sheet (SDS) protocols due to hazards (Xn, R22, R36/37/38 ).
What are future research directions for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
